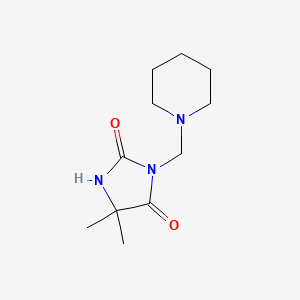

5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

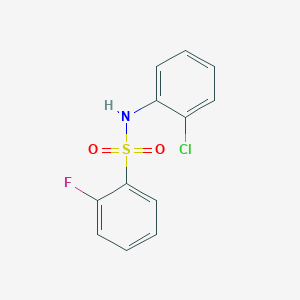

5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Antimicrobial and Anti-Proliferative Activities : The synthesis of N-Mannich bases derived from 1,3,4-oxadiazole and their subsequent evaluation for antimicrobial and anti-proliferative activities against various cancer cell lines showcases the potential of compounds related to 5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione in medicinal chemistry. Particularly, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, indicating their relevance in developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Synthesis and Biological Evaluation : Another study focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, exploring their antimicrobial activities. The findings revealed that several newly synthesized compounds exhibited excellent antibacterial and antifungal activities, demonstrating the chemical's utility in creating potent antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Catalytic Applications

- Catalytic Applications in Organic Synthesis : Research on annulated N-heterocyclic carbene ligands derived from 2-methylaminopiperidine for their use in catalyzing the transfer hydrogenation of ketones highlights another dimension of applications. These findings underline the compound's significance in catalysis and organic synthesis, providing insights into the development of new catalytic systems (Türkmen et al., 2008).

Antiviral and Anti-HIV-1 Activity

- Antiviral Activity : The synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their evaluation for anti-HIV-1 activity provide evidence of the compound's potential in antiviral research. The study showcases the application of derivatives in inhibiting HIV-1 replication, marking an important contribution to the search for new antiviral drugs (El-Emam et al., 2004).

Synthesis and Characterization of Novel Derivatives

- Novel Fused Imidazole Derivatives : The creation of novel fused imidazole derivatives through the reaction of cyanothioformamides with aromatic isocyanates, leading to imidazolopyrimidines, highlights the compound's role in the synthesis of new chemical entities. This research underscores the versatility of 5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione derivatives in synthesizing compounds with potential biological activities (El-Shareif et al., 2003).

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2)9(15)14(10(16)12-11)8-13-6-4-3-5-7-13/h3-8H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLTTFWDMFFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CN2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-piperidin-1-ylmethyl-imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)